molecular formula C15H26O B073619 (3S,6E)-Nerolidol CAS No. 1119-38-6

(3S,6E)-Nerolidol

Cat. No. B073619
CAS RN: 1119-38-6
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-ATGUSINASA-N
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Description

(3S,6E)-Nerolidol, also known as peruviol, is a natural sesquiterpene alcohol that is found in the essential oils of many plants, including neroli, ginger, jasmine, and lavender. It has a pleasant floral scent and is commonly used in perfumes, cosmetics, and aromatherapy products. In recent years, (3S,6E)-Nerolidol has gained attention for its potential therapeutic properties, particularly in the field of medicine.

Scientific Research Applications

  • Role in Insect Behavior : (3S,6E)-Nerolidol serves as an attractant and plays a pivotal role in the reproductive behavior of Cyclocephala paraguayensis beetles. It elicits aggregation, mating, and feeding behaviors in these beetles, indicating its significant ecological role (Favaris et al., 2020).

  • Pharmacological and Biological Activities : Nerolidol demonstrates a range of pharmacological and biological activities, making it a candidate for agricultural and medical applications. Its activities include anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic properties. These findings suggest its potential in developing therapeutic drugs, especially for neurodegenerative diseases (Rusbene Bruno Fonseca de Carvalho et al., 2017).

  • Antileishmanial Activity : Nerolidol exhibits inhibitory effects against various Leishmania species. It disrupts isoprenoid biosynthesis in these parasites, indicating its potential as a natural alternative for treating leishmaniasis (Arruda et al., 2005).

  • Antibacterial Sensitization : Nerolidol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics. This sensitization effect is attributed to its ability to disrupt the cytoplasmic membrane, enhancing bacterial permeability (Brehm-Stecher & Johnson, 2003).

  • Potential in Cancer Therapy : Nerolidol shows promise in inhibiting the proliferation of leiomyoma cells, suggesting its potential therapeutic effect in treating uterine fibroids. Its mechanism involves ROS-induced DNA damage and G1 phase cell cycle arrest, mediated by the downregulation of the ATM/Akt pathway (Dong et al., 2021).

  • Antinociceptive and Anti-inflammatory Activity : Nerolidol exhibits antinociceptive and anti-inflammatory properties. Its mechanism involves the GABAergic system and suppression of proinflammatory cytokines like TNF-α and IL-1β (Fonsêca et al., 2016).

  • Fertility-Related Signaling in Termites : (3R,6E)-Nerolidol is a fertility-related volatile secreted by the queens of higher termites, playing a role in reproductive signaling. It is found on the queen's surface, in internal tissues, and in the haemolymph (Havlíčková et al., 2019).

  • Antischistosomal Activity : Nerolidol shows in vitro antiparasitic effects against Schistosoma mansoni, a causative agent of schistosomiasis. It causes death of the parasites and tegumental damage, suggesting its potential as an antischistosomal agent (Silva et al., 2014).

properties

CAS RN

1119-38-6

Product Name

(3S,6E)-Nerolidol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1

InChI Key

FQTLCLSUCSAZDY-ATGUSINASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C

SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

density

0.872-0.879

Other CAS RN

1119-38-6
142-50-7
7212-44-4

physical_description

Colourless or very pale straw-coloured oily liquid;  Faint woody-floral, slightly rose apple aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in most fixed oils and propylene glycol;  slightly soluble in water;  insoluble in glycerol
Soluble (in ethanol)

synonyms

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
nerolidol
nerolidol, (E)-isomer
nerolidol, (S-(E))-isomer
nerolidol, (S-(Z))-isomer
nerolidol, (Z)-isomer
peruviol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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